2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one
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Overview
Description
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one is a natural product found in Halichondria okadai with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis from Bicyclo Compounds : A study by Akhmet’yanova et al. (2015) explored the solvolysis of bicyclo compounds, leading to products that could potentially be used in the synthesis of compounds like 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one. This research contributes to the understanding of the chemical pathways for synthesizing cyclopentenone derivatives.
Structural Analysis : The work by Jasinski et al. (2012) details the crystal structure of a similar compound, providing insights into the conformation and bonding patterns that are relevant to understanding the properties of 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.
Pharmaceutical Applications
- Anticancer Research : Shinde et al. (2007) in their study, Enantiomeric separation of novel anticancer agent, explored the separation of enantiomers of a cyclopentenone derivative, highlighting its potential in developing novel anticancer agents.
Functionalized Cyclopentenediones
- Nucleophilic Reactions : Egorov et al. (2019) investigated new differently functionalized cyclopentenediones, which is relevant for understanding the reactivity of compounds like 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.
Synthesis of Enantiopure Compounds
- Stereoinduction and Natural Product Synthesis : Arisetti and Reiser (2015) conducted research on traceless stereoinduction for the enantiopure synthesis of substituted-2-cyclopentenones, which could inform the synthesis of enantiopure forms of 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.
Chiral Synthon Synthesis
- Enantiomerically Pure Synthons : The study by Chen et al. (2009) on the synthesis of enantiomerically pure cyclopentenol is relevant for understanding the synthesis of chiral synthons related to 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.
Functional Group Reactions
- Knoevenagel-type Reactions : Nokami et al. (2001) researched the convenient formation of 4-hydroxyalk-2-en-1-one functionality, which can be crucial for understanding the reactions involving functional groups in compounds like 2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one.
properties
Product Name |
2-Chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one |
---|---|
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.6 g/mol |
IUPAC Name |
2-chloro-4-hydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9ClO3/c1-4(9)7(11)2-5(8)6(10)3-7/h2,4,9,11H,3H2,1H3 |
InChI Key |
YEJGJTJOGAXENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC(=O)C(=C1)Cl)O)O |
synonyms |
trichodenone B trichodenone-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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